拉米夫定亚砜,(R)-

描述

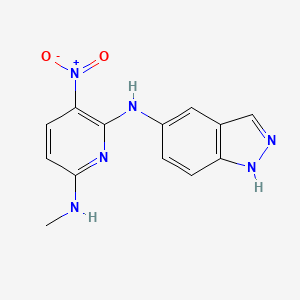

Lamivudine sulfoxide, ®- is a metabolite of Lamivudine . Lamivudine is a potent nucleoside reverse transcriptase inhibitor and antiviral agent . It has been used for the treatment of chronic hepatitis B . Lamivudine is a nucleoside analogue reverse transcriptase inhibitor indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection .

Molecular Structure Analysis

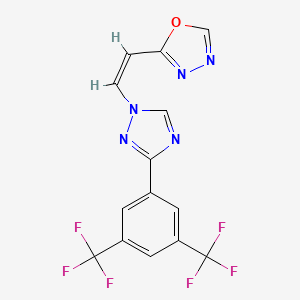

Lamivudine is a reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3’ carbon of the pentose ring . The chemical formula of Lamivudine sulfoxide, ®- is C8H11N3O4S . The average molecular weight is 245.256 Da .Physical And Chemical Properties Analysis

Lamivudine is a small molecule . The exact physical and chemical properties of Lamivudine sulfoxide, ®- were not found in the search results.科学研究应用

Pharmaceutical Quality Control

Lamivudine impurity H is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .

Antiretroviral Therapy

Lamivudine is a key component of antiretroviral therapy for HIV-1 infection . It is also used for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation .

Prevention of HBV Reactivation

Lamivudine is used to prevent the reactivation of the Hepatitis B virus during and after chemotherapy . This is particularly important as HBV reactivation in patients with HBV infections who receive anticancer chemotherapy can be a life-threatening complication .

Sensitization to Chemotherapy

Lamivudine has been shown to sensitize cancer cells to chemotherapy . This means that it can enhance the effectiveness of chemotherapy drugs, potentially improving treatment outcomes for cancer patients .

Anticancer Properties

Lamivudine and other similar analogues also have direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

Potential Anti-COVID-19 Effects

Recent reports suggest that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In silico docking evidence suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase .

Enhancement of Radiotherapy Effectiveness

Reports indicate that the effectiveness of radiotherapy can be enhanced when used in combination with Lamivudine treatment against cancerous cells or tissues .

Analytical Applications in Drug Formulation

Lamivudine impurity H is used in the simultaneous determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combined drugs . This is important for ensuring the correct dosage and quality of these combination drug formulations .

作用机制

Target of Action

Lamivudine impurity H, also known as Lamivudine Sulfoxide, ®- or GI-138870X, is a derivative of Lamivudine, a synthetic nucleoside analogue . The primary targets of this compound are the HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), respectively .

Mode of Action

Lamivudine Sulfoxide, ®-, like its parent compound Lamivudine, is believed to inhibit the replication of HIV and HBV by interacting with their respective enzymes . It is phosphorylated intracellularly to its active form, lamivudine triphosphate (L-TP) . This active metabolite is then incorporated into the viral DNA, leading to DNA chain termination . This process effectively halts the replication of the virus .

Biochemical Pathways

The biochemical pathway primarily affected by Lamivudine Sulfoxide, ®- is the viral DNA synthesis pathway . By inhibiting the enzymes responsible for viral replication (HIV reverse transcriptase and HBV polymerase), this compound disrupts the normal progression of this pathway . The downstream effect is a reduction in the production of new viral particles, thereby controlling the spread of the virus within the host .

Pharmacokinetics

The pharmacokinetics of Lamivudine Sulfoxide, ®- are likely to be similar to those of its parent compound, Lamivudine . Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . It has good bioavailability and is widely distributed into total body fluid . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of Lamivudine is approximately 5 to 7 hours .

Result of Action

The primary result of the action of Lamivudine Sulfoxide, ®- is the inhibition of viral replication . By terminating the viral DNA chain during replication, this compound prevents the production of new viral particles . This can lead to a decrease in viral load and potentially slow the progression of diseases caused by these viruses .

Action Environment

The action of Lamivudine Sulfoxide, ®-, like that of many other pharmaceuticals, can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug. Renal function can also impact the drug’s elimination from the body . .

安全和危害

Lamivudine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

未来方向

Lamivudine has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy . Recently, it has been proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

属性

IUPAC Name |

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-AJHSIVBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamivudine impurity H | |

CAS RN |

160552-54-5 | |

| Record name | Lamivudine sulfoxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE SULFOXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)

![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)